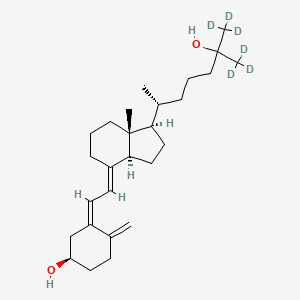
3-epi-25-Hydroxy Vitamin D3-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-epi-25-Hydroxy Vitamin D3-d6 is a deuterium-labeled analog of 3-epi-25-Hydroxy Vitamin D3. This compound is a metabolite of Vitamin D3, where the hydroxyl group at the C-3 position is in the alpha orientation rather than the beta orientation. The deuterium labeling involves replacing certain hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-25-Hydroxy Vitamin D3-d6 typically involves multiple steps, starting from commercially available Vitamin D3. The process includes:
Epimerization: Conversion of the hydroxyl group at the C-3 position from the beta to the alpha orientation.
Deuterium Labeling: Introduction of deuterium atoms at specific positions, often achieved through catalytic hydrogen-deuterium exchange reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to facilitate the hydrogen-deuterium exchange.
Purification: Advanced chromatographic techniques to separate and purify the deuterium-labeled compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-epi-25-Hydroxy Vitamin D3-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often using reagents like chromium trioxide or potassium permanganate.
Reduction: Reduction of oxidized forms back to the original compound using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups, typically involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products:
Oxidation Products: More oxidized forms of the compound, such as ketones or aldehydes.
Reduction Products: Reduced forms, often regenerating the original hydroxyl group.
Substitution Products: Compounds with substituted functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-epi-25-Hydroxy Vitamin D3-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of Vitamin D metabolism.
Biology: Helps in studying the role of Vitamin D metabolites in cellular processes, particularly in macrophage polarization.
Medicine: Investigated for its potential therapeutic effects and its role in diseases related to Vitamin D deficiency.
Mecanismo De Acción
The mechanism of action of 3-epi-25-Hydroxy Vitamin D3-d6 involves its interaction with Vitamin D receptors and its role in the metabolic pathways of Vitamin D. The deuterium labeling allows for detailed tracking of the compound through various biochemical processes. The primary molecular targets include:
Vitamin D Receptors: Binding to these receptors to modulate gene expression.
Metabolic Enzymes: Interaction with enzymes involved in the hydroxylation and epimerization of Vitamin D metabolites.
Comparación Con Compuestos Similares
25-Hydroxy Vitamin D3: The non-epimerized form with the hydroxyl group in the beta orientation.
3-epi-25-Hydroxy Vitamin D3: The non-deuterated epimer.
1,25-Dihydroxy Vitamin D3: The active form of Vitamin D3 with hydroxyl groups at the C-1 and C-25 positions.
Uniqueness: 3-epi-25-Hydroxy Vitamin D3-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways with high precision .
Propiedades
Fórmula molecular |
C27H44O2 |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24-,25+,27-/m1/s1/i3D3,4D3 |
Clave InChI |
JWUBBDSIWDLEOM-IBDKAFOJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)(C([2H])([2H])[2H])O |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


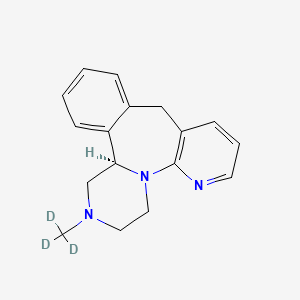
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
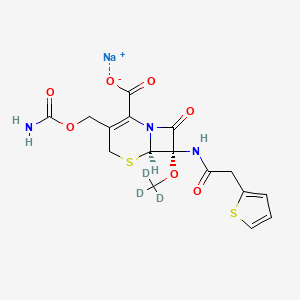
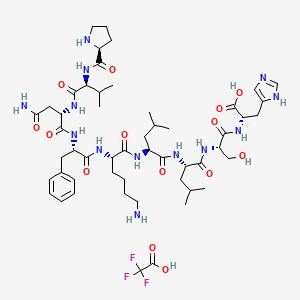
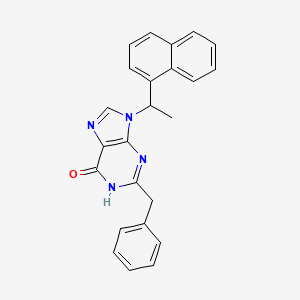



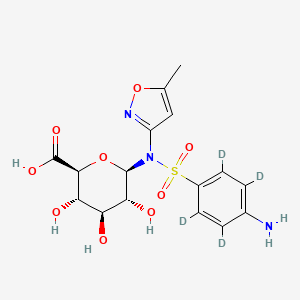
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
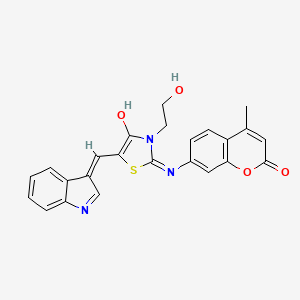
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)

